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molecular formula C14H22N2O B8385154 2-Amino-3,N-dimethyl-N-phenethyl-butyramide

2-Amino-3,N-dimethyl-N-phenethyl-butyramide

Cat. No. B8385154
M. Wt: 234.34 g/mol
InChI Key: PVJDMFFBMBKWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07531545B2

Procedure details

[2-Methyl-1-(methyl-phenethyl-carbamoyl)-propyl]-carbamic acid tert-butyl ester (3.79 g, 11.3 mmol) was added slowly in hydrochloric acid in isopropyl alcohol ([5M], 25 mL). The resulting mixture was stirred for 5 hours at room temperature, then the solvent was evaporated under reduced pressure to yield an oil. The oil was dissolved in ethyl acetate and treated with sodium bicarbonate solution. The organic layer was dried with MgSO4, filtered and the solvent evaporated under reduced pressure to yield an oil, which was purified by column chromatgraphy (10-50% EtOAc/heptane) to yield a residue.
Name
[2-Methyl-1-(methyl-phenethyl-carbamoyl)-propyl]-carbamic acid tert-butyl ester
Quantity
3.79 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]([C:12](=[O:23])[N:13]([CH3:22])[CH2:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH:9]([CH3:11])[CH3:10])(C)(C)C.C(=O)(O)[O-].[Na+]>Cl.C(O)(C)C.C(OCC)(=O)C>[NH2:7][CH:8]([CH:9]([CH3:11])[CH3:10])[C:12]([N:13]([CH3:22])[CH2:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:23] |f:1.2|

Inputs

Step One
Name
[2-Methyl-1-(methyl-phenethyl-carbamoyl)-propyl]-carbamic acid tert-butyl ester
Quantity
3.79 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC(C(C)C)C(N(CCC1=CC=CC=C1)C)=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield an oil
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield an oil, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatgraphy (10-50% EtOAc/heptane)
CUSTOM
Type
CUSTOM
Details
to yield a residue

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
NC(C(=O)N(CCC1=CC=CC=C1)C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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